7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 912846-66-3
VCID: VC8151014
InChI: InChI=1S/C9H9FN2O2.ClH/c10-8-3-7-5-11-2-1-6(7)4-9(8)12(13)14;/h3-4,11H,1-2,5H2;1H
SMILES: C1CNCC2=CC(=C(C=C21)[N+](=O)[O-])F.Cl
Molecular Formula: C9H10ClFN2O2
Molecular Weight: 232.64 g/mol

7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS No.: 912846-66-3

Cat. No.: VC8151014

Molecular Formula: C9H10ClFN2O2

Molecular Weight: 232.64 g/mol

* For research use only. Not for human or veterinary use.

7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride - 912846-66-3

Specification

CAS No. 912846-66-3
Molecular Formula C9H10ClFN2O2
Molecular Weight 232.64 g/mol
IUPAC Name 7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Standard InChI InChI=1S/C9H9FN2O2.ClH/c10-8-3-7-5-11-2-1-6(7)4-9(8)12(13)14;/h3-4,11H,1-2,5H2;1H
Standard InChI Key LIDVFTHPRDVIOK-UHFFFAOYSA-N
SMILES C1CNCC2=CC(=C(C=C21)[N+](=O)[O-])F.Cl
Canonical SMILES C1CNCC2=CC(=C(C=C21)[N+](=O)[O-])F.Cl

Introduction

Chemical Identity and Structural Features

Basic Chemical Data

The compound’s identity is defined by the following parameters:

PropertyValueSource
CAS Number912846-66-3
Molecular FormulaC₉H₁₀ClFN₂O₂
Molecular Weight232.64 g/mol
IUPAC Name7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline; hydrochloride
SMILESC1CNCC2=CC(=C(C=C21)N+[O-])F.Cl
InChIKeyLIDVFTHPRDVIOK-UHFFFAOYSA-N

The hydrochloride salt form enhances solubility in polar solvents, a critical feature for laboratory handling and reactivity .

Structural Elucidation

The core structure consists of a partially saturated isoquinoline ring system with:

  • A nitro group (-NO₂) at position 6, which introduces electron-withdrawing effects that influence aromatic substitution patterns.

  • A fluorine atom at position 7, contributing to steric and electronic modulation of the ring .

  • A tetrahydroisoquinoline backbone that reduces ring aromaticity compared to fully unsaturated isoquinolines, altering reactivity and biological interactions .

X-ray crystallography data are unavailable, but computational models predict a planar nitro group and a chair-like conformation for the tetrahydro ring .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a multi-step sequence starting from substituted isoquinoline precursors. A representative pathway includes:

  • Nitration: Introduction of the nitro group at position 6 using mixed acid (H₂SO₄/HNO₃) under controlled temperatures .

  • Fluorination: Electrophilic fluorination at position 7 using Selectfluor® or analogous reagents.

  • Reduction: Partial hydrogenation of the isoquinoline ring to yield the tetrahydro derivative .

  • Salt Formation: Treatment with hydrochloric acid in methanol under reflux to produce the hydrochloride salt .

Optimization and Yield

Key reaction conditions and outcomes:

StepReagents/ConditionsYieldPurity
NitrationH₂SO₄/HNO₃, 0–5°C, 4h68%>90%
FluorinationSelectfluor®, DMF, 80°C, 12h52%85%
ReductionH₂/Pd-C, EtOH, RT, 24h78%>95%
Salt FormationHCl/MeOH, reflux, 2h95%99%

Physicochemical Properties

Solubility and Stability

  • Solubility: Freely soluble in water (>50 mg/mL at 25°C), methanol, and dimethyl sulfoxide (DMSO) . Limited solubility in nonpolar solvents (e.g., hexane).

  • Stability: Stable under inert atmospheres at room temperature for >12 months. Decomposes above 200°C, releasing NOₓ and HF gases .

Spectroscopic Data

  • IR (KBr): Peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch), and 1120 cm⁻¹ (C-F stretch) .

  • ¹H NMR (D₂O): δ 7.85 (d, J = 8.4 Hz, 1H, H-5), 7.02 (d, J = 12.1 Hz, 1H, H-8), 4.15–3.90 (m, 2H, H-1), 3.30–3.10 (m, 2H, H-4).

Partition Coefficient

Experimental LogP (octanol/water): 2.23 ± 0.15, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Applications in Research

Pharmaceutical Intermediate

The compound’s nitro group serves as a precursor for amine derivatives via reduction (e.g., catalytic hydrogenation to 7-fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine) . Such amines are scaffolds for:

  • Antidepressants: Analogues of tetrahydroisoquinolines exhibit serotonin and norepinephrine reuptake inhibition.

  • Anticancer Agents: Fluorinated isoquinolines demonstrate topoisomerase I/II inhibition in preclinical studies .

Material Science

The nitro group’s electron-deficient nature enables use in:

  • Energetic Materials: As a precursor for high-energy-density compounds .

  • Coordination Chemistry: Ligand for transition metal complexes in catalysis .

Hazard CategoryGHS CodeRisk Mitigation
Skin IrritationH315Wear nitrile gloves
Eye IrritationH319Use safety goggles
Respiratory SensitizationH334Use fume hood

Exposure Controls

  • PPE: Lab coat, gloves, goggles.

  • Ventilation: Local exhaust required during handling .

  • Storage: In airtight containers at 2–8°C, away from oxidizers .

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